molecular formula C18H17N3O3S B2489689 N-(2-methoxyphenyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide CAS No. 443355-54-2

N-(2-methoxyphenyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Cat. No.: B2489689
CAS No.: 443355-54-2
M. Wt: 355.41
InChI Key: PCNIQQBFBSFVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a quinazolinone core and a methoxyphenyl group, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with isothiocyanates under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step may involve the reaction of the quinazolinone intermediate with 2-methoxyphenylamine in the presence of coupling agents like EDCI or DCC.

    Formation of the Propanamide Linkage: The final step could involve the reaction of the intermediate with a suitable acylating agent to form the propanamide linkage.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinazolinone core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other parts of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive quinazolinones.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide would depend on its specific biological target. Generally, quinazolinone derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The methoxyphenyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.

    Methoxyphenyl Derivatives: Compounds such as 2-methoxyphenylacetic acid and 2-methoxyphenylamine.

Uniqueness

N-(2-methoxyphenyl)-3-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is unique due to its specific combination of a quinazolinone core with a methoxyphenyl group and a propanamide linkage. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-15-9-5-4-8-14(15)19-16(22)10-11-21-17(23)12-6-2-3-7-13(12)20-18(21)25/h2-9H,10-11H2,1H3,(H,19,22)(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNIQQBFBSFVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.